2-Amino-3-(furan-3-yl)propan-1-ol
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Overview
Description
2-Amino-3-(furan-3-yl)propan-1-ol is an organic compound characterized by the presence of an amino group, a furan ring, and a hydroxyl group
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-(furan-3-yl)propan-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol typically involves the reaction of furfural with ammonia and hydrogen in the presence of a catalyst. One common method is the reductive amination of furfural using ammonia and a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(furan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Amino-3-(furan-3-yl)propanal or 2-Amino-3-(furan-3-yl)propanone.
Reduction: Formation of 2-Amino-3-(furan-3-yl)propane.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl amino alcohols.
Scientific Research Applications
2-Amino-3-(furan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but with the furan ring at a different position.
2-Furanpropanol: Lacks the amino group, making it less versatile in reactions.
Uniqueness
2-Amino-3-(furan-3-yl)propan-1-ol is unique due to the presence of both an amino group and a furan ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-amino-3-(furan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(4-9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBKEPGWBSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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